molecular formula C9H9N3O B15180832 Benzamide, o-((cyanomethyl)amino)- CAS No. 88203-05-8

Benzamide, o-((cyanomethyl)amino)-

Cat. No.: B15180832
CAS No.: 88203-05-8
M. Wt: 175.19 g/mol
InChI Key: CXUDIIIEZHHTDL-UHFFFAOYSA-N
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Description

Benzamide, o-((cyanomethyl)amino)- is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields such as pharmaceuticals, agriculture, and industrial applications due to their diverse biological activities and chemical properties. This compound, in particular, is known for its unique structure, which includes a benzamide core with a cyanomethylamino group attached to the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, o-((cyanomethyl)amino)- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of benzamide, o-((cyanomethyl)amino)- can be scaled up using similar synthetic routes. The use of solvent-free reactions and high-temperature conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as ultrasonic irradiation and eco-friendly catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, o-((cyanomethyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the cyano and amide functional groups makes it a versatile compound for different types of chemical transformations.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Benzamide, o-((cyanomethyl)amino)- has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of benzamide, o-((cyanomethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as serine proteases and urokinase-type plasminogen activators . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Benzamide, o-((cyanomethyl)amino)- can be compared with other similar compounds, such as other benzamide derivatives and cyanoacetamide derivatives. Some of the similar compounds include:

Compared to these compounds, benzamide, o-((cyanomethyl)amino)- is unique due to its specific structure and the presence of both the cyano and amide functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

CAS No.

88203-05-8

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-(cyanomethylamino)benzamide

InChI

InChI=1S/C9H9N3O/c10-5-6-12-8-4-2-1-3-7(8)9(11)13/h1-4,12H,6H2,(H2,11,13)

InChI Key

CXUDIIIEZHHTDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NCC#N

Origin of Product

United States

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